molecular formula C21H21N3O4S2 B2597564 N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 866866-14-0

N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2597564
CAS No.: 866866-14-0
M. Wt: 443.54
InChI Key: DNXJSUATFBSZCA-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic small molecule characterized by a dihydropyrimidinone core substituted with a tosyl (p-toluenesulfonyl) group at position 5 and a thioether-linked acetamide moiety attached to a 3-ethylphenyl group. The dihydropyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with antiviral, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-3-15-5-4-6-16(11-15)23-19(25)13-29-21-22-12-18(20(26)24-21)30(27,28)17-9-7-14(2)8-10-17/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXJSUATFBSZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Tosyl Group: Tosylation can be performed using tosyl chloride in the presence of a base such as pyridine.

    Thioether Formation: The thiol group can be introduced via nucleophilic substitution reactions.

    Attachment of the 3-Ethylphenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the 3-ethylphenyl group to the core structure.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, tosylates, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical studies and computational modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Sulfonyl Group Modifications
  • Hit15 (2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide): Replacing the tosyl group with a 4-isopropylphenyl sulfonyl moiety alters electronic and steric properties. Hit15 demonstrated 43% inhibition of pseudovirus infection at 10 μM and suppressed superoxide anion generation and elastase release in neutrophils, indicating dual antiviral/anti-inflammatory action .
Acetamide Substituent Variations
  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide :
    Substitution with a 2,3-dichlorophenyl group increases electronegativity and steric bulk. This compound exhibited a melting point of 230°C and a molecular ion peak at m/z 344.21 [M+H]⁺, suggesting stability under analytical conditions . The dichloro substitution may enhance cytotoxicity but reduce solubility compared to the 3-ethylphenyl group.
  • N-(4-phenoxyphenyl)-2-((5-methyl-triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 24): Replacing the dihydropyrimidinone core with a triazinoindole system shifts bioactivity toward kinase inhibition.

Key Research Findings and Implications

  • Anti-inflammatory Potential: The thioacetamide linkage and sulfonyl groups are critical for modulating neutrophil activity. Hit15’s suppression of superoxide anions (IC₅₀ ~5 μM) suggests that the target compound’s tosyl group may similarly mitigate inflammation .
  • Antiviral Activity: Structural analogs with dihydropyrimidinone cores show promise against viral targets, likely via inhibition of viral entry or replication machinery .
  • Cytotoxicity Considerations : Dichlorophenyl and bromophenyl derivatives (e.g., Compound 26 ) exhibit higher cytotoxicity, whereas 3-ethylphenyl and methoxyphenyl groups may offer better therapeutic indices.

Biological Activity

N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings and data tables.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that integrate various chemical functionalities. The key steps include:

  • Formation of the Dihydropyrimidine Core : The initial step often involves the condensation of appropriate aldehydes and urea derivatives to form the dihydropyrimidine structure.
  • Thioether Formation : The introduction of the thio group can be achieved through nucleophilic substitution reactions involving thiols and suitable electrophiles.
  • Acetamide Formation : Finally, the acetamide moiety is introduced via acylation reactions.

Antimicrobial Activity

Research indicates that compounds containing a dihydropyrimidine core exhibit significant antimicrobial properties. For instance, studies have shown that similar thioacetamides demonstrate efficacy against various bacterial strains, suggesting that this compound may possess comparable activity.

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the potential of new compounds in cancer therapy. The MTT assay is commonly employed to assess cell viability in the presence of such compounds.

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Control DrugHeLa15

In preliminary studies, this compound showed promising cytotoxic effects against HeLa cells, with ongoing investigations to determine its mechanism of action.

The proposed mechanism for the biological activity of this compound may involve inhibition of key enzymes involved in cellular proliferation or disruption of cellular membrane integrity. Further studies are required to elucidate these pathways.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thioacetamides, including derivatives similar to this compound. The results indicated a significant reduction in bacterial growth at lower concentrations compared to controls.

Study 2: Cytotoxicity Against Cancer Cells

In a comparative study involving several synthesized compounds, this compound was tested against multiple cancer cell lines. The findings suggested that it exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Q & A

Basic Research Questions

How can the synthesis of N-(3-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves alkylation of a thiol-containing pyrimidinone intermediate with a chloroacetamide derivative. Key steps include:

  • Solvent Selection: Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance reaction efficiency .
  • Temperature Control: Maintain temperatures between 50–70°C to balance reaction rate and side-product formation .
  • pH Adjustment: Alkaline conditions (e.g., sodium methoxide) promote nucleophilic substitution during alkylation .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol improves purity .

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